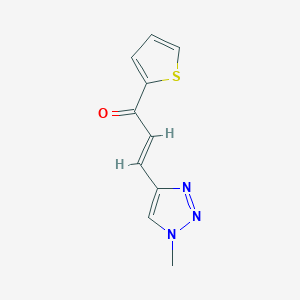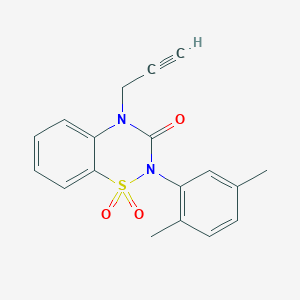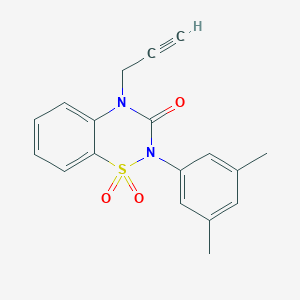
3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione (abbreviated as 3-BPTQD) is an organic compound belonging to the class of quinazoline-2,4-diones. It is a heterocyclic compound with a five-membered ring system composed of two nitrogen atoms, one carbon atom, and two oxygen atoms. 3-BPTQD is a versatile compound, with many potential applications in the fields of medicinal chemistry and drug development.
Aplicaciones Científicas De Investigación
3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione has been studied for its potential applications in medicinal chemistry and drug development. In one study, this compound was found to possess a variety of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer activities. In addition, this compound has been studied for its potential as a new type of antifungal agent.
Mecanismo De Acción
Target of Action
1) displays different tautomeric forms, with carbonyl groups at positions CH₂-3 and NH . These tautomers may participate in hydrogen bonding or other interactions with biological macromolecules.
Mode of Action
The mechanism likely involves nucleophilic attack by the C-2 position of the 4-hydroxy-2(1H)-quinolinone on the azomethine carbon, followed by nucleophilic attack of water to form an intermediate. This process may lead to the elimination of a molecule of 2-aminonaphthalene
Biochemical Pathways
Quinoline derivatives have been associated with diverse biological activities, including antimalarial properties (eg, quinine) and potential therapeutic effects against nocturnal leg cramps and arthritis . Investigating downstream effects would require targeted experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione for laboratory experiments is its versatility. The compound can be easily synthesized and is relatively stable, making it suitable for a wide range of experiments. However, its pharmacological effects are still not fully understood, making it difficult to predict the outcome of experiments involving the compound.
Direcciones Futuras
Future research on 3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione should focus on further elucidating its mechanism of action and pharmacological effects. In addition, further studies should be conducted to explore its potential as an antifungal agent. Other potential applications of this compound could include its use as an anti-inflammatory or anti-cancer drug. Furthermore, further research should be conducted to explore the potential of this compound as a drug delivery system, as well as its potential for drug repurposing. Finally, further studies should be conducted to explore the potential of this compound as a scaffold for the development of new drugs.
Métodos De Síntesis
3-benzyl-1-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione can be synthesized in a three-step process. The first step involves the condensation reaction of 1-methyl-4-nitrobenzene and 2-amino-3-methylpyridine to form 5-methyl-2-nitro-3-amino-1-methylpyridine. The second step involves the reaction of 5-methyl-2-nitro-3-amino-1-methylpyridine with ethyl acetoacetate to form this compound. The third step involves the reduction of this compound with sodium borohydride to form the desired product.
Propiedades
IUPAC Name |
3-benzyl-1-prop-2-enylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-12-19-16-11-7-6-10-15(16)17(21)20(18(19)22)13-14-8-4-3-5-9-14/h2-11H,1,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNMVIYCVDMZLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC=CC=C2C(=O)N(C1=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-tert-butyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455436.png)
![N-cyclopentyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455453.png)
![2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-propylacetamide](/img/structure/B6455458.png)
![N-(2-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455462.png)

![N-(4-carbamoylphenyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455472.png)
![N-cyclohexyl-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455502.png)


![2-(3-methoxyphenyl)-5-[(4-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6455524.png)
![2-tert-butyl-N-({[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}methyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455529.png)
![2-cyclopropyl-N-[(4-sulfamoylphenyl)methyl]imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B6455533.png)
![3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(prop-2-yn-1-yl)propanamide](/img/structure/B6455538.png)
![N-(2-methoxyethyl)-2-[2-(3-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B6455546.png)
